REACTION_CXSMILES
|
CC([OH:4])C.[Br:5][C:6]1[CH:7]=[C:8]([C:12]2([C:18]#[N:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1.[OH-].[K+]>CS(C)=O>[Br:5][C:6]1[CH:7]=[C:8]([C:12]2([C:18]([NH2:19])=[O:4])[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[CH:9]=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C#N
|
Name
|
|
Quantity
|
13.74 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled (<30° C.)
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 ml)
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
the product residue, washed with water (30 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45-50° C.
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |